2,3-Dihydroxybut-2-enedioic acid;hydrate
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Overview
Description
. It is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups at the 2- and 3-positions. This compound is known for its role in various biochemical processes and its applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybut-2-enedioic acid;hydrate can be synthesized through the oxidative degradation of certain organic compounds, such as in the oxidative degradation pathway in wine. The synthesis involves the use of specific reagents and conditions to achieve the desired product. For example, it can be produced by reacting fumaric acid with appropriate oxidizing agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods typically include the use of advanced oxidation techniques and purification steps to isolate the compound in its hydrated form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybut-2-enedioic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which make the compound reactive under different conditions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2,3-Dihydroxybut-2-enedioic acid;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydroxybut-2-enedioic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptors in various biochemical reactions . Its hydroxyl groups enable it to participate in hydrogen bonding and other interactions that influence its reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: Similar in structure, tartaric acid also contains hydroxyl groups and is used in various applications.
Succinic Acid: Another related compound, succinic acid, lacks the hydroxyl groups but shares the dicarboxylic acid structure.
Uniqueness
2,3-Dihydroxybut-2-enedioic acid;hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C4H6O7 |
---|---|
Molecular Weight |
166.09 g/mol |
IUPAC Name |
2,3-dihydroxybut-2-enedioic acid;hydrate |
InChI |
InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2 |
InChI Key |
DDYHTXQJGPQZGN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
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